Rehmannioside D

Description

Rhmannioside D has been reported in Rehmannia glutinosa, Aragoa cundinamarcensis, and Plantago maritima with data available.

Properties

IUPAC Name |

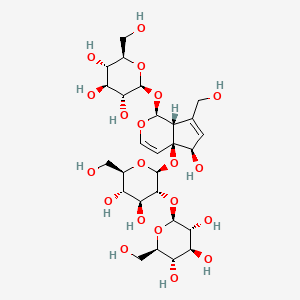

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9-,10-,11-,12-,13+,14-,15-,16-,17+,18+,19+,20-,21-,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEFRKPLHFKTFL-SNQOEBIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317004 | |

| Record name | Rehmannioside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81720-08-3 | |

| Record name | Rehmannioside D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81720-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rehmannioside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rehmannioside D: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside D, an iridoid glycoside, is a significant bioactive compound predominantly found in the roots of Rehmannia glutinosa, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery and natural distribution of this compound. It details its biological activities, with a particular focus on its role in modulating the Forkhead Box O1 (FOXO1)/KLOTHO signaling pathway in the context of diminished ovarian reserve. This document furnishes detailed experimental protocols for the extraction, isolation, and quantification of this compound, alongside a compilation of quantitative data regarding its natural abundance and therapeutic effects. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its molecular interactions and analysis.

Discovery and Chemical Profile

This compound was first isolated and characterized as a constituent of Rehmannia glutinosa. It belongs to the iridoid glycoside class of compounds, which are monoterpenoids characterized by a cyclopentane[c]pyran ring system.

Chemical Structure:

-

Molecular Formula: C₂₇H₄₂O₂₀

-

Molecular Weight: 686.61 g/mol

-

CAS Number: 81720-08-3[1]

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the root of Rehmannia glutinosa, a perennial herb belonging to the Orobanchaceae family.[2] This plant is native to China, Japan, and Korea and is a staple in traditional Chinese medicine.[3] this compound has also been identified in other plant species, including:

-

Aragoa cundinamarcensis : A species of flowering plant in the family Plantaginaceae.[1]

-

Plantago maritima : Commonly known as the sea plantain, a species in the family Plantaginaceae.[1]

The concentration of this compound in Rehmannia glutinosa can vary significantly depending on the variety and origin of the plant material.

| Plant Material | This compound Content (% w/w) | Reference |

| Fresh Rehmannia glutinosa root | 0.3609% - 0.8955% | [4] |

| Unprocessed Rehmannia glutinosa root | 0.1985% - 0.6786% | [4] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with recent research highlighting its potential therapeutic effects in diminished ovarian reserve (DOR). It is also suggested to possess neuroprotective and anti-inflammatory properties.

Attenuation of Diminished Ovarian Reserve

A significant study has elucidated the role of this compound in mitigating the progression of DOR in a rat model.[5] The key mechanism identified is the modulation of the FOXO1/KLOTHO signaling axis.

Key Findings from the Study:

-

High-dose administration of this compound (76 mg/kg) for two weeks improved estrous cycles in DOR rats.[5]

-

It led to an increased ovarian index, a higher number of primordial and mature follicles, and a reduced number of atretic follicles.[5]

-

A decrease in apoptosis of ovarian granulosa cells was observed.[5]

-

Hormone levels were favorably modulated, with a reduction in follicle-stimulating hormone (FSH) and luteinizing hormone (LH), and an increase in estradiol (E2).[5]

Quantitative Data on Ovarian Function in a Rat Model of DOR:

| Parameter | DOR Group | DOR + this compound (76 mg/kg) Group |

| Follicle Count | ||

| Primordial Follicles | Significantly Reduced | Significantly Increased |

| Mature Follicles | Significantly Reduced | Significantly Increased |

| Atretic Follicles | Significantly Increased | Significantly Reduced |

| Hormone Levels | ||

| FSH (mIU/mL) | Significantly Increased | Significantly Decreased |

| LH (mIU/mL) | Significantly Increased | Significantly Decreased |

| E2 (pg/mL) | Significantly Decreased | Significantly Increased |

Data synthesized from the findings of Liang et al. (2023).[5]

Signaling Pathway: this compound in Diminished Ovarian Reserve

Neuroprotective and Anti-inflammatory Effects

While direct and extensive studies on the neuroprotective and anti-inflammatory signaling pathways of isolated this compound are still emerging, research on related iridoid glycosides and extracts of Rehmannia glutinosa suggests potential involvement of the PI3K/Akt and NF-κB pathways.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Activation of this pathway by compounds like Rehmannioside A has been shown to have neuroprotective effects by inhibiting apoptosis and reducing oxidative stress.[6][7] It is plausible that this compound may exert similar effects through this pathway.

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines. The anti-inflammatory properties attributed to Rehmannia glutinosa extracts are likely mediated, at least in part, through the modulation of NF-κB signaling.

Hypothesized Neuroprotective and Anti-inflammatory Signaling Pathways

Experimental Protocols

Extraction and Isolation of this compound from Rehmannia glutinosa

The following protocol is a synthesized methodology based on established procedures for the extraction and purification of iridoid glycosides from Rehmannia glutinosa.

Experimental Workflow for Extraction and Isolation

Detailed Methodology:

-

Extraction:

-

Macerate or ultrasonically extract the powdered root of Rehmannia glutinosa with 70-80% ethanol in water.

-

Perform the extraction multiple times to ensure maximum yield.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 65°C to obtain a crude extract.

-

-

Preliminary Purification (Macroporous Resin Chromatography):

-

Dissolve the crude extract in water and apply it to a macroporous resin column (e.g., D101, HPD300).

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the iridoid glycosides with a stepwise or gradient elution of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).

-

Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions rich in this compound.

-

-

Further Purification (Column Chromatography):

-

Combine and concentrate the this compound-rich fractions.

-

Subject the concentrated fraction to silica gel or octadecylsilyl (ODS) column chromatography.

-

Use a suitable solvent system for gradient elution (e.g., dichloromethane-methanol or methanol-water) to separate this compound from other closely related iridoid glycosides.

-

-

Final Purification (Preparative HPLC):

-

For obtaining high-purity this compound, perform preparative HPLC on the fractions collected from the previous step.

-

Use a C18 column with a mobile phase typically consisting of a gradient of acetonitrile and water.

-

Quantitative Analysis of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 4:96 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

These conditions are based on established methods and may require optimization for specific instrumentation and samples.[4]

Sample Preparation:

-

Accurately weigh the powdered Rehmannia glutinosa sample.

-

Extract with a known volume of methanol or ethanol-water mixture using ultrasonication.

-

Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated therapeutic potential, particularly in the context of ovarian health. Its primary natural source, Rehmannia glutinosa, is abundant and well-characterized. The established protocols for its extraction, isolation, and quantification provide a solid foundation for further research.

Future investigations should focus on:

-

A more detailed elucidation of the signaling pathways involved in its neuroprotective and anti-inflammatory effects.

-

Conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety in various disease models.

-

Optimizing extraction and purification methods to improve yield and cost-effectiveness for potential large-scale production.

This technical guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to facilitate and inspire further exploration into the therapeutic applications of this compound.

References

- 1. Separation of catalpol from Rehmannia glutinosa Libosch. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of rehmanniosides A and D in different varieties of...: Ingenta Connect [ingentaconnect.com]

- 5. Hepatoprotective iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Rehmannioside D.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside D is an iridoid glycoside predominantly isolated from the roots of Rehmannia glutinosa, a plant with a long history of use in traditional medicine.[1][2][3] This document provides a detailed overview of the physical and chemical properties of this compound, alongside its significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[4][5][6] Furthermore, this guide delves into the molecular mechanisms of action, focusing on key signaling pathways that this compound modulates. Detailed experimental protocols for in vitro and in vivo evaluation are provided to facilitate further research and drug development endeavors.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [3][7] |

| Synonyms | 地黄甙D, Rhmannioside D | [4][7] |

| CAS Number | 81720-08-3 | [1][2][4] |

| Molecular Formula | C₂₇H₄₂O₂₀ | [1][4][7] |

| Molecular Weight | 686.61 g/mol | [2][4] |

| Appearance | White to off-white, crystalline solid | [1][4][5] |

| Purity | ≥95% | [1][2] |

| Botanical Source | Rehmannia glutinosa | [1][2][4] |

| Chemical Family | Iridoid Glycoside | [1][2][3] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mLWater: 60 mg/mL | [1][8] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1][8] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. Its mechanisms of action involve the modulation of several key signaling pathways.

Antioxidant Activity

This compound demonstrates notable antioxidant properties, which are fundamental to many of its other therapeutic effects.[4][5]

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties, suggesting its potential in treating inflammatory conditions.[6] This is often attributed to the inhibition of pro-inflammatory signaling pathways.

Neuroprotective Potential

This compound is being investigated for its neuroprotective capabilities, with potential applications in neurodegenerative diseases.[6] Its antioxidant and anti-inflammatory actions likely contribute to this effect.

Metabolic Regulation

Research suggests a role for this compound in managing metabolic disorders. It has been studied for its potential benefits in conditions such as diabetes and diminished ovarian reserve.[2][6]

Key Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with complex cellular signaling networks.

-

FOXO1/KLOTHO Axis: In a model of diminished ovarian reserve, this compound was found to upregulate the expression of Forkhead Box O1 (FOXO1), which in turn may modulate the expression of the anti-aging protein Klotho.[2]

-

PI3K/Akt/Nrf2 Pathway: While direct evidence for this compound is emerging, the structurally similar Rehmannioside A has been shown to exert neuroprotective effects by activating the PI3K/Akt/Nrf2 signaling pathway.[9] This pathway is crucial for cellular survival and defense against oxidative stress.

-

NF-κB and MAPK Pathways: Components of Rehmannia glutinosa have been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4][7]

Experimental Protocols

The following section details methodologies for key experiments to evaluate the biological activities of this compound.

In Vitro Assays

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10-200 µg/mL in methanol).

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

-

Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Assay Protocol:

-

Seed the cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

-

Collect the cell supernatant.

-

-

Measurement: Determine the NO concentration in the supernatant using the Griess reagent and measure the absorbance at 540 nm.

-

Cytotoxicity Assessment: Concurrently, perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂).

-

Assessment:

-

Cell Viability: Measure using the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

-

Apoptosis: Quantify using flow cytometry with Annexin V/PI staining.

-

Intracellular ROS: Measure using fluorescent probes like DCFH-DA.

-

-

Molecular Analysis: Determine the expression levels of key proteins in relevant signaling pathways (e.g., PI3K/Akt/Nrf2) by Western blot.

In Vivo Models

-

Model Induction: Induce DOR in female rats by intraperitoneal injection of cyclophosphamide (90 mg/kg).

-

Drug Administration: Following a 14-day induction period, administer this compound daily via oral gavage for 2 weeks at various doses (e.g., 19, 38, 76 mg/kg).

-

Evaluation:

-

Hormone Levels: Measure serum levels of Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and Estradiol (E2) using ELISA.

-

Ovarian Histology: Collect ovaries for hematoxylin and eosin (H&E) staining to count primordial, mature, and atretic follicles.

-

Apoptosis: Assess granulosa cell apoptosis using TUNEL staining.

-

Protein Expression: Analyze the expression of apoptosis-related proteins (e.g., Bcl-2, Bax) and signaling pathway components (e.g., FOXO1, KLOTHO) in ovarian tissue by Western blotting.

-

-

Model Induction: Use the Middle Cerebral Artery Occlusion (MCAO) model in rats to induce focal cerebral ischemia.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection, with a starting dose based on related compounds (e.g., 80 mg/kg for Rehmannioside A), shortly after reperfusion and daily thereafter.

-

Evaluation:

-

Neurological Deficit Scoring: Assess neurological function at various time points post-MCAO.

-

Infarct Volume: Measure the infarct volume using TTC staining of brain sections.

-

Behavioral Tests: Evaluate cognitive function using tests such as the Morris water maze.

-

Biochemical Analysis: Analyze brain tissue for markers of oxidative stress, inflammation, and apoptosis.

-

Conclusion

This compound is a promising natural compound with a compelling profile of biological activities relevant to a variety of therapeutic areas. Its antioxidant, anti-inflammatory, and neuroprotective properties, coupled with its potential to modulate key signaling pathways such as the FOXO1/KLOTHO axis, PI3K/Akt/Nrf2, and NF-κB/MAPK pathways, make it a strong candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

- 1. CAS 81720-08-3: this compound | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. abmole.com [abmole.com]

- 4. This compound | C27H42O20 | CID 92044472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

Rehmannioside D: A Technical Guide to its Mechanism of Action in Cellular Models

Introduction

Rehmannioside D is an iridoid glycoside isolated from the roots of Rehmannia glutinosa, a plant with a long history of use in traditional medicine.[1][2] Emerging scientific evidence has highlighted its diverse pharmacological properties, including neuroprotective, anti-inflammatory, anti-cancer, and anti-angiogenic effects.[1][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic potential of this compound, focusing on its action in various cellular models. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising natural compound. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and application.

Core Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects by modulating a range of cellular signaling pathways. Its action is multifaceted, often involving the regulation of apoptosis, oxidative stress, and cellular metabolism. The following sections detail the primary mechanisms observed in different cellular contexts.

Neuroprotection

In cellular models of neuronal injury, this compound demonstrates significant neuroprotective capabilities. Studies using corticosterone-induced injury in PC12 cells show that this compound can improve cell viability, inhibit apoptosis, reduce intracellular reactive oxygen species (ROS), and elevate mitochondrial membrane potential.[3][5] A key mechanism is the activation of the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase receptor B (TrkB) pathway, which is crucial for neuronal survival and plasticity.[3] Furthermore, metabolic pathway analysis reveals that this compound helps to reverse an imbalanced metabolic state by regulating amino acid metabolism (D-glutamine, D-glutamate, arginine biosynthesis), the TCA cycle, and glutathione metabolism.[5]

Ovarian Protection in Diminished Ovarian Reserve (DOR)

This compound has been shown to mitigate the progression of diminished ovarian reserve (DOR) by protecting ovarian granulosa cells from apoptosis.[1] The primary mechanism involves the upregulation of the Forkhead Box O1 (FOXO1)/KLOTHO signaling axis.[1] In cellular models of DOR, this compound treatment increases the expression of FOXO1.[1] Activated FOXO1 then binds to the promoter region of the anti-aging gene KLOTHO, facilitating its transcription.[1] This cascade helps to ameliorate ovarian dysfunction and reduce granulosa cell apoptosis.[1] Evidence also suggests that the PI3K/Akt signaling pathway may act as an upstream regulator in this process, although further validation is required.[1]

Anti-Cancer Activity

Extracts of Rehmannia glutinosa, which contain this compound, have demonstrated anti-cancer activity.[4] In human hepatocellular carcinoma cells (SMMC-7721), these extracts induce apoptosis and reduce cell viability.[6][7] The underlying mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6][7] By suppressing this pathway, the extracts trigger caspase-mediated apoptosis, suggesting a potential therapeutic application for this compound in oncology.[7]

Quantitative Data Summary

The following tables summarize the quantitative findings from key cellular studies on this compound and its source extracts.

Table 1: Neuroprotective Effects of this compound in Corticosterone-Injured PC12 Cells

| Parameter | Model Group (CORT-induced) | This compound Treatment Group | Effect of this compound |

|---|---|---|---|

| Cell Viability | Significantly Reduced | Improved | Restorative |

| Cell Apoptosis | Significantly Increased | Inhibited | Anti-apoptotic |

| Intracellular ROS | Significantly Increased | Reduced | Anti-oxidant |

| Mitochondrial Membrane Potential (MMP) | Significantly Reduced | Elevated | Protective |

Data synthesized from descriptions in references[3][5]. Specific percentages were not provided in the abstracts.

Table 2: Effects of Rehmanniae Radix Extract on SMMC-7721 Hepatocellular Carcinoma Cells

| Parameter | Value | Condition |

|---|---|---|

| IC₅₀ | 250 µg/mL | 24-hour exposure |

| mRNA Expression | Compared to control | |

| p53, Bax, caspase-8 | ~0.5-fold increase | RR Extract Treatment |

| caspase-3, caspase-9 | ~1-fold increase | RR Extract Treatment |

| Bcl-2, IL-6, PI3K, Akt, mTOR | Marked Reduction | RR Extract Treatment |

Data is for the total ethanolic extract of Rehmanniae Radix leaves, not isolated this compound.[7]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanisms.

Cell Culture and Treatment

-

Cell Lines:

-

PC12 (Pheochromocytoma): Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[8]

-

SMMC-7721 (Hepatocellular Carcinoma): Cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[7]

-

RAW 264.7 (Murine Macrophage): Cultured in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[9]

-

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). After 24 hours of attachment, the medium is replaced with fresh medium containing various concentrations of this compound or the inducing agent (e.g., corticosterone, LPS). Cells are then incubated for a specified period (e.g., 24-48 hours) before analysis.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with serial dilutions of this compound and/or the toxicant for the desired duration.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control.

Western Blotting

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run at 150 V for ~80 minutes.[10]

-

Transfer: Transfer proteins to a PVDF membrane at 200 mA for ~90 minutes.[10]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-FOXO1, anti-p-Akt, anti-Bax) overnight at 4°C.[11]

-

Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Apply an ECL substrate and visualize protein bands using a chemiluminescence imaging system.[11]

-

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Extract total RNA from treated cells using a suitable kit (e.g., RNAiso Plus).[10]

-

cDNA Synthesis: Reverse-transcribe total RNA into cDNA using a PrimeScript RT reagent kit.[1]

-

qPCR Reaction: Set up the qPCR reaction by mixing cDNA templates with SYBR Green Master Mix and gene-specific forward and reverse primers.[1]

-

Amplification: Perform amplification in a real-time qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[1]

-

Analysis: Record the Ct value for each sample. Calculate the relative gene expression using the 2⁻ΔΔCt method, with GAPDH serving as the internal control.[1]

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Fix tissues or cells with 1% formaldehyde to cross-link proteins to DNA.[1]

-

Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.[1]

-

Immunoprecipitation: Incubate the fragmented chromatin with a specific antibody (e.g., anti-FOXO1) or a control IgG overnight at 4°C.[1]

-

Capture: Add protein G magnetic beads to capture the antibody-DNA complexes.

-

Elution & Reverse Cross-linking: Wash the beads, elute the complexes, and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use qPCR with primers targeting the specific promoter region of interest (e.g., KLOTHO promoter) to quantify the amount of precipitated DNA.[1]

Conclusion

This compound is a potent bioactive compound with a complex and promising mechanism of action across various cellular models. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in cell survival, apoptosis, and metabolism, such as the BDNF-TrkB, FOXO1/KLOTHO, and PI3K/Akt/mTOR pathways. The evidence strongly supports its role as a neuroprotective, ovarian-protective, and potential anti-cancer agent. The standardized protocols and quantitative data presented in this guide offer a solid foundation for future research. Further investigations are warranted to fully elucidate its downstream targets, confirm these findings in in vivo models, and explore its potential for clinical translation in treating neurodegenerative diseases, infertility, and cancer.

References

- 1. This compound mitigates disease progression in rats with experimental-induced diminished ovarian reserve via Forkhead Box O1/KLOTHO axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phcog.com [phcog.com]

- 7. phcog.com [phcog.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Antidiabetic Effect of Rehmanniae Radix Based on Regulation of TRPV1 and SCD1 [frontiersin.org]

- 11. benchchem.com [benchchem.com]

Rehmannioside D: A Comprehensive Review of its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside D is an iridoid glycoside isolated from the root of Rehmannia glutinosa, a perennial herb central to traditional Chinese medicine.[1][2] As one of the primary bioactive constituents of Rehmanniae Radix, this compound has garnered scientific interest for its diverse pharmacological activities.[2][3] Preclinical studies have begun to elucidate its therapeutic potential across a range of metabolic and age-related disorders. This technical guide provides an in-depth review of the current literature on the pharmacological effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms to support further research and drug development.

Effects on Diminished Ovarian Reserve (DOR)

Diminished ovarian reserve is characterized by a decrease in the quantity and quality of oocytes. Recent research has highlighted the potential of this compound in mitigating the progression of DOR. A key study demonstrated that high-dose administration of this compound improves ovarian function and reduces granulosa cell apoptosis in a rat model of DOR induced by cyclophosphamide.[1]

Quantitative Data

| Model | Treatment | Dosage | Key Findings | Reference |

| Cyclophosphamide-induced DOR in Sprague-Dawley rats | Intragastric administration for 2 weeks | High-Dose: 76 mg/kg | - Improved estrus cycles. - Increased ovarian index. - Enhanced number of primordial and mature follicles. - Reduced number of atretic follicles. - Decreased ovarian granulosa cell apoptosis. - Inhibited Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) levels. - Upregulated Estradiol (E2) expression. - Increased protein levels of FOXO1 and KLOTHO. | [1] |

| Cyclophosphamide-induced DOR in Sprague-Dawley rats | Intragastric administration for 2 weeks | Medium-Dose: 38 mg/kg | Showed some improvement, but less effective than the high dose. | [1] |

| Cyclophosphamide-induced DOR in Sprague-Dawley rats | Intragastric administration for 2 weeks | Low-Dose: 19 mg/kg | Showed some improvement, but less effective than the high dose. | [1] |

Signaling Pathway: FOXO1/KLOTHO Axis

This compound appears to exert its protective effects on ovarian function by modulating the Forkhead Box O1 (FOXO1)/KLOTHO signaling axis.[1] In the DOR model, the expression of both FOXO1 and KLOTHO was suppressed. This compound treatment reversed this suppression. Further investigation revealed that FOXO1 binds to the KLOTHO promoter, facilitating its transcription. The study suggests that the PI3K/AKT signaling pathway may be an upstream regulator of this process, as FOXOs are known downstream targets of PI3K/AKT.[1]

Experimental Protocols

1.3.1 Animal Model: Diminished Ovarian Reserve (DOR) in Rats [1]

-

Animals: 8-week-old specific pathogen-free (SPF) female Sprague-Dawley (SD) rats were used. All experiments received ethical approval and were performed in accordance with animal care guidelines.

-

Model Induction: A single intraperitoneal injection of cyclophosphamide (CTX) at 50 mg/kg was administered to establish the DOR model. Sham group rats were injected with an equivalent volume of saline.

-

Treatment: Fourteen days after the CTX injection, rats were randomly divided into groups. This compound was administered intragastrically once daily for two weeks at doses of 19 mg/kg (low), 38 mg/kg (medium), and 76 mg/kg (high). The DOR model group and sham group received saline.

-

Sample Collection: After the two-week treatment period, rats were anesthetized, and blood and ovarian tissues were collected for analysis.

1.3.2 Enzyme-Linked Immunosorbent Assay (ELISA) [1]

-

Objective: To determine the serum levels of FSH, LH, and E2.

-

Protocol: Blood samples were collected and centrifuged to obtain serum. Commercially available ELISA kits were used according to the manufacturer's instructions to quantify the hormone concentrations.

1.3.3 Western Blotting [1]

-

Objective: To measure the protein expression of FOXO1, KLOTHO, Bcl-2, and Bax in ovarian tissues.

-

Protocol:

-

Total protein was extracted from ovarian tissues using RIPA lysis buffer.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.

-

Membranes were blocked with 5% non-fat milk for 1 hour at room temperature.

-

Membranes were incubated overnight at 4°C with primary antibodies against FOXO1, KLOTHO, Bcl-2, Bax, and a loading control (e.g., GAPDH).

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

1.3.4 Chromatin Immunoprecipitation (ChIP) Assay [1]

-

Objective: To verify the binding between the FOXO1 protein and the KLOTHO gene promoter.

-

Protocol:

-

Ovarian tissues were cross-linked with formaldehyde to fix protein-DNA interactions.

-

The chromatin was sheared into fragments by sonication.

-

The sheared chromatin was immunoprecipitated using an antibody specific for FOXO1 or a control IgG.

-

The protein-DNA complexes were captured with protein A/G magnetic beads.

-

The DNA was purified after reversing the cross-links.

-

The amount of KLOTHO promoter DNA in the immunoprecipitated sample was quantified by qRT-PCR.

-

Antidiabetic Effects

This compound, as a key component of Rehmannia glutinosa, has been implicated in the herb's traditional use for treating diabetes.[4][5] The antidiabetic actions are thought to involve improving insulin resistance, regulating lipid metabolism, and protecting pancreatic islet β-cells.[4][5] While many studies focus on the whole extract of Rehmanniae Radix, this compound is consistently identified as a principal bioactive compound.[4][5]

Quantitative Data

Specific quantitative data for the isolated this compound in diabetic models is limited in the reviewed literature. Most studies report the effects of the combined extract (Rehmanniae Radix Extract - RRE).

| Model | Treatment | Dosage | Key Findings for RRE | Reference |

| Streptozotocin (STZ)-induced DM rats | RRE for 4 weeks | 450 mg/kg | - Body weight increased by 10.70% vs. model. - Fasting blood glucose (FBG) decreased by 73.23% vs. model. - AUC for OGTT decreased by 12.31% vs. model. | [4] |

| Insulin-resistant HepG2 cells | RRE | 100 µg/ml | - Glucose uptake increased by 45.76% vs. model. | [5] |

Signaling Pathways

The antidiabetic effects of Rehmanniae Radix extracts, which contain this compound, are associated with several signaling pathways, including the PI3K/Akt and PPAR pathways.[5][6]

Experimental Protocols

2.3.1 Animal Model: Streptozotocin (STZ)-Induced Diabetes [4]

-

Animals: Wistar or Sprague-Dawley rats.

-

Model Induction: A single intraperitoneal injection of STZ (e.g., 65 mg/kg) is used to induce hyperglycemia by destroying pancreatic β-cells.

-

Treatment: Diabetic rats receive daily oral administration of the test compound (e.g., Rehmanniae Radix Extract at 450 mg/kg) or vehicle for a specified period, typically 4 weeks.

-

Endpoint Analysis: Key parameters measured include weekly body weight, fasting blood glucose (FBG), oral glucose tolerance test (OGTT), and insulin sensitivity test (IST).

2.3.2 In Vitro Model: Insulin-Resistant HepG2 Cells [5]

-

Cell Line: Human hepatoma HepG2 cells.

-

Model Induction: Insulin resistance (IR) is induced by incubating cells in a high-glucose medium.

-

Treatment: IR-HepG2 cells are treated with various concentrations of the test extract for a set duration (e.g., 24 hours).

-

Endpoint Analysis: Glucose uptake is measured using a fluorescent glucose analog (e.g., 2-NBDG) to assess the reversal of insulin resistance.

Anti-Osteoporosis and Neuroprotective Effects

Emerging evidence suggests that this compound may also possess anti-osteoporotic and neuroprotective properties, consistent with the broader pharmacological profile of Rehmanniae Radix.[7][8][9]

-

Anti-Osteoporosis: Rehmanniae Radix has been shown to protect bone in osteoporosis models by balancing osteoclast and osteoblast activity.[7] Studies have demonstrated that preparations containing this compound can improve bone mineral density and bone calcium content in ovariectomized rats, a model for post-menopausal osteoporosis.[9]

-

Neuroprotection: A study reported that this compound has a protective effect on corticosterone-induced injury in PC-12 cells, suggesting potential applications in neurological disorders.[8] While more research is needed, this finding aligns with the neuroprotective effects observed for other related compounds from Rehmannia glutinosa, such as Rehmannioside A, which acts via the PI3K/AKT/Nrf2 pathway.[10]

Conclusion

This compound is a promising bioactive compound with a range of pharmacological effects, most notably in the amelioration of diminished ovarian reserve. Its role in the traditional antidiabetic, anti-osteoporotic, and neuroprotective uses of Rehmannia glutinosa is also an active area of investigation. The primary mechanism elucidated to date involves the upregulation of the FOXO1/KLOTHO signaling axis, which protects ovarian granulosa cells from apoptosis.[1] Further research is required to isolate and quantify the specific effects of this compound in diabetes and osteoporosis models and to fully characterize its neuroprotective mechanisms. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design future studies aimed at translating these preclinical findings into potential therapeutic applications.

References

- 1. This compound mitigates disease progression in rats with experimental-induced diminished ovarian reserve via Forkhead Box O1/KLOTHO axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Mechanisms Underlying Sweetness Enhancement During Processing of Rehmanniae Radix: Carbohydrate Hydrolysis, Degradation of Bitter Compounds, and Interaction with Taste Receptors [mdpi.com]

- 3. Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidiabetic Effect of Rehmanniae Radix Based on Regulation of TRPV1 and SCD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antidiabetic Effect of Rehmanniae Radix Based on Regulation of TRPV1 and SCD1 [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Rehmanniae Radix in osteoporosis: A review of traditional Chinese medicinal uses, phytochemistry, pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rehmannia glutinosa DC.-Lilium lancifolium Thunb. in the treatment of depression: a comprehensive review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Adjuvant rice optimization of rice-steamed Rehmanniae Radix and its anti-osteoporosis effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo and In Vitro Antioxidant Activity of Rehmannioside D: A Technical Guide

Introduction

Rehmannioside D is a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, a plant widely used in traditional medicine.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical factor in the pathogenesis of numerous diseases.[3] Consequently, natural compounds with potent antioxidant capabilities are of significant interest to the scientific and drug development communities. This compound has been identified as one of the primary active components responsible for the antioxidant effects of Rehmannia preparations.[4][5] This technical guide provides a comprehensive overview of the in vivo and in vitro antioxidant activity of this compound, detailing experimental protocols, summarizing quantitative data, and illustrating the key signaling pathways involved in its mechanism of action.

Section 1: In Vitro Antioxidant Activity

The antioxidant capacity of a compound can be initially assessed through various in vitro chemical assays. These assays typically measure the ability of the compound to scavenge stable free radicals or to reduce oxidized metal ions. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay.[3][6]

Data Presentation: In Vitro Assays

While this compound is known to contribute to the overall antioxidant effect of Rehmannia glutinosa extracts, specific quantitative data, such as IC₅₀ values from direct in vitro assays on the isolated compound, are not extensively detailed in the currently available literature.[7] The table below is structured to present such data as it becomes available through future research.

| Assay Type | Parameter | This compound Activity | Reference |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | Data not available | N/A |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Data not available | N/A |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | Data not available | N/A |

Experimental Protocols: In Vitro Assays

The following protocols are standardized methodologies for assessing the in vitro antioxidant activity of compounds like this compound.

1. DPPH Radical Scavenging Assay Protocol [8][9] This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3]

-

Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent like methanol or DMSO. Create serial dilutions to obtain a range of test concentrations.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark due to its light sensitivity.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (methanol without the sample).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.[8]

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.[3]

2. ABTS Radical Cation Scavenging Assay Protocol [3][10] This assay is based on the ability of antioxidants to reduce the intensely colored ABTS radical cation (ABTS•+).[3]

-

Reagent Preparation:

-

This compound Stock Solution: Prepare as described for the DPPH assay.

-

ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10]

-

Before use, dilute the ABTS•+ solution with water or ethanol to an absorbance of 0.70 (±0.02) at 734 nm.[11]

-

-

-

Assay Procedure:

-

Data Analysis: Calculate the percentage of inhibition as in the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[3]

Visualization: In Vitro Experimental Workflow

References

- 1. This compound mitigates disease progression in rats with experimental-induced diminished ovarian reserve via Forkhead Box O1/KLOTHO axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Potential benefits of Rehmanniae Radix after ancient rice-steaming process in promotion of antioxidant activity in rats' health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential benefits of Rehmanniae Radix after ancient rice‐steaming process in promotion of antioxidant activity in rats' health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Marker Compounds and Biological Activity of In Vitro Regenerated and Commercial Rehmannia glutinosa (Gaertn.) DC. Roots Subjected to Steam Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

Neuroprotective Effects of Rehmannioside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rehmannioside D, a naturally occurring iridoid glycoside isolated from the root of Rehmannia glutinosa, is emerging as a compound of interest for its potential neuroprotective properties. Preclinical evidence, primarily from in vitro studies, suggests that this compound may offer protection against neuronal damage through mechanisms involving the activation of neurotrophic factor signaling and the inhibition of apoptotic pathways. This technical guide provides a comprehensive overview of the current scientific understanding of the neuroprotective effects of this compound, including available quantitative data, detailed experimental protocols, and a visualization of the key signaling pathways implicated in its mechanism of action. While research is in its early stages, the existing data warrants further investigation into this compound as a potential therapeutic agent for neurodegenerative disorders.

Core Neuroprotective Mechanisms

Current research indicates that the neuroprotective effects of this compound are centered around its ability to mitigate neuronal cell death and oxidative stress. The primary mechanism identified to date involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway and the subsequent inhibition of apoptosis.

Activation of the BDNF-TrkB Signaling Pathway

Studies have shown that this compound can protect PC-12 cells, a common neuronal cell line model, from corticosterone-induced injury. This protective effect is attributed to its ability to activate the BDNF-TrkB signaling pathway.[1] BDNF is a crucial neurotrophin that plays a vital role in neuronal survival, growth, and differentiation. Its binding to the Tropomyosin receptor kinase B (TrkB) initiates a cascade of intracellular signaling events that promote neuroprotection.

Inhibition of Apoptosis

A key consequence of BDNF-TrkB pathway activation by this compound is the inhibition of apoptosis, or programmed cell death.[1] This is achieved through the modulation of key apoptotic regulators. While the precise downstream targets of this compound are still under investigation, activation of the BDNF-TrkB pathway is known to influence the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.

Data Presentation: In Vitro Efficacy

The neuroprotective effects of this compound have been quantified in a comparative study of eight different iridoid components in a corticosterone-induced PC12 cell injury model.[1] The following tables summarize the key findings from this research.

Table 1: Effect of this compound on Cell Viability in Corticosterone-Injured PC12 Cells

| Treatment Group | Concentration | Cell Viability (%) |

| Control | - | 100 |

| Corticosterone (Model) | 500 µM | Value not explicitly stated |

| This compound | Concentration not explicitly stated | Improved |

Note: The study qualitatively states that this compound improves cell viability, but specific quantitative values were not provided in the abstract.

Table 2: Anti-apoptotic and Anti-oxidative Effects of this compound in Corticosterone-Injured PC12 Cells

| Parameter | Model Group (Corticosterone) | This compound Treatment Group | Outcome |

| Cell Apoptosis | Increased | Inhibited | [1] |

| Intracellular ROS Levels | Increased | Reduced | [1] |

Experimental Protocols

The following section details the methodologies for the key in vitro experiments cited in the literature on this compound.

Corticosterone-Induced Injury Model in PC12 Cells

This in vitro model is utilized to simulate neuronal damage induced by stress hormones.

-

Cell Culture:

-

Rat pheochromocytoma (PC12) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

-

Induction of Neuronal Injury:

-

PC12 cells are seeded in appropriate culture plates.

-

After cell adherence, the culture medium is replaced, and cells are exposed to corticosterone (e.g., 500 µM) to induce neuronal injury.[1]

-

-

Treatment:

-

In the treatment groups, PC12 cells are co-incubated with corticosterone and various concentrations of this compound.

-

Assessment of Neuroprotective Effects

-

Cell Viability Assay (MTT Assay):

-

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability.

-

Following treatment, MTT solution is added to each well and incubated.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

-

-

Apoptosis Analysis (Flow Cytometry):

-

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After treatment, cells are incubated with DCFH-DA.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for studying the neuroprotective effects of this compound.

Discussion and Future Directions

The current body of evidence, although limited, suggests that this compound holds promise as a neuroprotective agent. Its ability to activate the BDNF-TrkB signaling pathway and inhibit apoptosis in a neuronal cell model of stress-induced injury provides a strong rationale for further investigation.

However, several key areas require more in-depth research:

-

In Vivo Studies: To date, there is a notable absence of in vivo studies investigating the neuroprotective effects of this compound in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, or ischemic stroke. Such studies are crucial to validate the in vitro findings and to assess the compound's bioavailability, efficacy, and safety in a whole-organism context.

-

Dose-Response and Pharmacokinetics: Comprehensive dose-response studies are needed to determine the optimal therapeutic concentrations of this compound. Furthermore, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), needs to be characterized.

-

Elucidation of Downstream Mechanisms: While the involvement of the BDNF-TrkB pathway is established, the specific downstream signaling cascades (e.g., PI3K/Akt, MAPK/ERK) and the direct molecular targets of this compound remain to be fully elucidated.

-

Comparative Analysis with Other Rehmanniosides: A direct comparative analysis of the neuroprotective potency and mechanisms of this compound with other related compounds, such as the more extensively studied Rehmannioside A, would provide valuable insights for drug development.

Conclusion

This compound demonstrates clear neuroprotective potential in preclinical in vitro models. Its mechanism of action, centered on the activation of the critical BDNF-TrkB neurotrophic signaling pathway and the inhibition of apoptosis, positions it as a compelling candidate for further research and development in the context of neurodegenerative diseases. Future in vivo studies are essential to translate these promising initial findings into potential therapeutic applications. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

References

Unveiling the Anti-inflammatory Potential of Rehmannioside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside D, an iridoid glycoside isolated from the roots of Rehmannia glutinosa, is emerging as a compound of interest for its potential therapeutic properties. While research directly focusing on the anti-inflammatory effects of this compound is still in its early stages, evidence from studies on related compounds from Rehmannia glutinosa and extracts of the plant suggest a promising role in modulating key inflammatory pathways. This technical guide synthesizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the implicated signaling cascades to provide a comprehensive resource for researchers and drug development professionals exploring the anti-inflammatory applications of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including autoimmune disorders, neurodegenerative diseases, and metabolic syndrome. The root of Rehmannia glutinosa, a staple in traditional Chinese medicine, has long been used for its purported anti-inflammatory and immunomodulatory effects[1][2]. Scientific investigations have begun to elucidate the molecular mechanisms underlying these properties, with a focus on its bioactive constituents, including iridoid glycosides like catalpol and Rehmannioside A[3][4]. This compound, another prominent iridoid glycoside from this plant, is now gaining attention for its potential therapeutic benefits[5][6]. This guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory properties, drawing on direct evidence where available and extrapolating from studies on closely related compounds and extracts.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of compounds derived from Rehmannia glutinosa are believed to be mediated through the modulation of several key signaling pathways. While direct evidence for this compound is still being established, the following pathways are strongly implicated based on studies of related molecules.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Compounds from Rehmannia glutinosa have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade[1][7]. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or IκBα degradation.

Figure 1: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are another set of critical signaling cascades involved in the inflammatory response. The three major MAPK families are p38, JNK, and ERK. Upon activation by inflammatory stimuli, these kinases phosphorylate downstream transcription factors, such as AP-1, leading to the expression of pro-inflammatory mediators. Studies on Rehmannioside A have demonstrated its ability to inhibit the phosphorylation of p38 and ERK1/2[3]. It is plausible that this compound shares this mechanism, thereby attenuating the inflammatory response.

Figure 2: Postulated modulation of the MAPK pathway by this compound.

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18[8]. Aberrant activation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases[9]. The activation of the NLRP3 inflammasome is a two-step process: a priming signal, often mediated by NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex. Given the inhibitory effects of related compounds on the NF-κB pathway, it is conceivable that this compound could indirectly inhibit NLRP3 inflammasome activation by suppressing the priming step.

Figure 3: Putative regulatory role of this compound on the NLRP3 inflammasome.

Quantitative Data on Anti-inflammatory Effects

Direct quantitative data on the anti-inflammatory effects of pure this compound is limited in the currently available literature. However, a study on a rat model of diminished ovarian reserve (DOR), a condition with an inflammatory component, provides some in vivo data. In this study, different doses of this compound were administered to rats with cyclophosphamide-induced DOR[5].

Table 1: In Vivo Effects of this compound in a Rat Model of Diminished Ovarian Reserve

| Parameter | Control Group (Sham) | DOR Model Group | DOR + RD (19 mg/kg) | DOR + RD (38 mg/kg) | DOR + RD (76 mg/kg) |

| Ovarian Index | Normal | Decreased | Slightly Increased | Moderately Increased | Significantly Increased |

| Primordial Follicles | Normal Count | Decreased Count | Increased vs. Model | Increased vs. Model | Significantly Increased vs. Model |

| Mature Follicles | Normal Count | Decreased Count | Increased vs. Model | Increased vs. Model | Significantly Increased vs. Model |

| Atretic Follicles | Low Count | Increased Count | Decreased vs. Model | Decreased vs. Model | Significantly Decreased vs. Model |

| Serum FSH (pg/mL) | Normal | Elevated | Slightly Decreased | Moderately Decreased | Significantly Decreased |

| Serum LH (pg/mL) | Normal | Elevated | Slightly Decreased | Moderately Decreased | Significantly Decreased |

| Serum E2 (pg/mL) | Normal | Decreased | Slightly Increased | Moderately Increased | Significantly Increased |

| Granulosa Cell Apoptosis | Low | High | Reduced | Reduced | Significantly Reduced |

Source: Adapted from Liang et al., 2023.[5]

While this study did not directly measure pro-inflammatory cytokines, the observed improvements in ovarian function and reduction in granulosa cell apoptosis suggest a potential anti-inflammatory and tissue-protective effect of this compound. Further studies are warranted to quantify its direct impact on inflammatory markers.

Experimental Protocols

The following are representative protocols that can be adapted for the investigation of the anti-inflammatory properties of this compound. These protocols are based on established methods used for similar compounds and extracts from Rehmannia glutinosa.

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture

-

Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

4.1.2. Lipopolysaccharide (LPS)-Induced Inflammation Model

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA analysis).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

-

Collect cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.

-

4.1.3. Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Principle: Measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.

-

Protocol: Mix equal volumes of cell supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance at 540 nm is measured and compared to a sodium nitrite standard curve.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific antibodies.

-

Protocol: Follow the manufacturer's instructions for commercially available ELISA kits.

-

4.1.4. Western Blot Analysis for Signaling Proteins

-

Principle: Detects the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Protocol:

-

Extract total protein from cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., p65, IκBα, p38, ERK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

In Vivo Anti-inflammatory Models

4.2.1. Animal Models

-

LPS-Induced Systemic Inflammation: Intraperitoneal injection of LPS in mice or rats to induce a systemic inflammatory response.

-

Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw of a rodent to induce localized acute inflammation.

-

Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis, used to study neuroinflammation[1].

4.2.2. Experimental Workflow

Figure 4: General experimental workflow for in vivo anti-inflammatory studies.

4.2.3. Outcome Measures

-

Clinical Signs: Measurement of paw volume, body weight, and disease severity scores (in models like EAE).

-

Biochemical Analysis: Measurement of serum cytokine levels (ELISA), and markers of oxidative stress in tissue homogenates.

-

Histopathological Analysis: Examination of tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is not well-documented. However, studies on other iridoid glycosides from Rehmannia glutinosa, such as catalpol and acteoside, indicate that they can be absorbed orally, although bioavailability may be variable[10][11]. The oral bioavailability of these related compounds has been reported to be relatively low. Further pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to inform appropriate dosing and administration routes for future preclinical and clinical investigations.

Conclusion and Future Directions

This compound holds promise as a potential anti-inflammatory agent. While direct evidence is currently limited, the well-documented anti-inflammatory activities of related compounds from Rehmannia glutinosa strongly suggest that this compound likely modulates key inflammatory pathways such as NF-κB and MAPK. The in vivo data from the diminished ovarian reserve model provides an initial indication of its potential therapeutic efficacy in a condition with an inflammatory component.

To fully elucidate the anti-inflammatory properties of this compound, future research should focus on:

-

In-depth in vitro studies to quantify its effects on the production of a wide range of pro- and anti-inflammatory cytokines and to confirm its mechanism of action on the NF-κB, MAPK, and NLRP3 inflammasome pathways.

-

Comprehensive in vivo studies in established models of acute and chronic inflammation to evaluate its therapeutic efficacy and dose-response relationship.

-

Detailed pharmacokinetic and bioavailability studies to understand its ADME profile and to optimize its delivery for potential therapeutic applications.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound as an anti-inflammatory agent can be achieved, paving the way for its potential development as a novel therapeutic for a variety of inflammatory diseases.

References

- 1. Radix Rehmanniae Extract Ameliorates Experimental Autoimmune Encephalomyelitis by Suppressing Macrophage-Derived Nitrative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rehmannioside A: a therapeutic agent for cerebral ischaemia-reperfusion injury via p38 MAPK pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound mitigates disease progression in rats with experimental-induced diminished ovarian reserve via Forkhead Box O1/KLOTHO axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin D Receptor Inhibits NLRP3 Activation by Impeding Its BRCC3-Mediated Deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics of catalpol and acteoside in normal and chronic kidney disease rats after oral administration of Rehmannia glutinosa extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Rehmannioside D: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside D, an iridoid glycoside isolated from the roots of Rehmannia glutinosa, is emerging as a compound of significant interest in the field of pharmacology. Traditionally used in Chinese medicine, Rehmannia glutinosa has a long history of application in treating a variety of ailments. Modern scientific investigation is now beginning to elucidate the therapeutic potential of its individual constituents, with this compound showing promise in several key areas. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential therapeutic applications, mechanisms of action, and the experimental methodologies used to investigate its effects. While research on isolated this compound is still in its early stages for some conditions, this document synthesizes the available data to provide a foundation for future studies and drug development initiatives.

Potential Therapeutic Applications

Current research suggests that this compound may have therapeutic applications in a range of conditions, primarily centered around its apparent roles in cellular regulation, apoptosis, and signaling pathways. The most well-documented application to date is in the management of Diminished Ovarian Reserve (DOR). Additionally, studies on the broader extracts of Rehmannia glutinosa, which contain this compound as a key component, indicate potential benefits in diabetes and thrombosis.

Diminished Ovarian Reserve (DOR)

Diminished Ovarian Reserve is a condition characterized by a reduction in the number and quality of oocytes, leading to female infertility. A significant study has demonstrated that this compound can mitigate the progression of DOR in a rat model. The therapeutic effect is attributed to the upregulation of the FOXO1/KLOTHO signaling pathway, which in turn suppresses the apoptosis of granulosa cells and improves overall ovarian function.

Diabetes Mellitus

Extracts of Rehmanniae Radix (RR), containing this compound, have been shown to have antidiabetic effects. These effects are thought to be mediated through the regulation of Transient Receptor Potential Vanilloid 1 (TRPV1) and Stearoyl-CoA Desaturase 1 (SCD1). While specific studies on isolated this compound are limited, the evidence from RR extracts suggests a potential role in improving insulin resistance and regulating lipid metabolism.[1]

Thrombosis

The antithrombotic potential of Rehmanniae Radix extract has also been investigated. Iridoid glycosides, including catalpol and this compound, are considered the main active components responsible for this activity. Although direct evidence for isolated this compound is not yet available, the findings from studies on the whole extract suggest a promising avenue for further research into its effects on platelet aggregation and coagulation.

Quantitative Data